N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-NITROPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a thiolane ring, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-NITROPHENOXY)ACETAMIDE involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-NITROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-NITROPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group may facilitate binding to enzymes or receptors, while the thiolane ring and nitrophenoxy group contribute to its overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methanone, [4-(dimethylamino)phenyl]phenyl-: Shares the dimethylamino phenyl structure but lacks the thiolane and nitrophenoxy groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar dimethylamino phenyl structure with a methoxy group instead of the nitrophenoxy group.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-NITROPHENOXY)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H25N3O6S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C21H25N3O6S/c1-22(2)17-5-3-16(4-6-17)13-23(19-11-12-31(28,29)15-19)21(25)14-30-20-9-7-18(8-10-20)24(26)27/h3-10,19H,11-15H2,1-2H3 |
InChI Key |
FJGCQGRRYVDQJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.